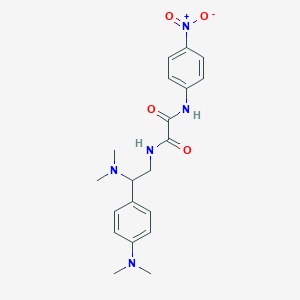

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-nitrophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrochromic Switching of Oxazine Derivatives

Zhu et al. (2014) investigated the electrochromic properties of oxazine derivatives, which showed improved fatigue resistance and color reversibility compared to conventional spiropyran derivatives. This research suggests potential applications in electrochromic devices and displays (Zhu et al., 2014).

Molecular Complex Formation

Research by Lewiński, Nitek, and Milart (1993) described a molecular complex formed by specific compounds, including a dimethylaminophenyl moiety. They observed intermolecular contacts and a contribution from the para-quinonoid structure, highlighting the complexity of molecular interactions (Lewiński et al., 1993).

Photoassisted Fenton Reaction for Pesticide Decomposition

Pignatello and Sun (1995) demonstrated the complete mineralization of certain pesticides using a photoassisted Fenton reaction. This study provides insights into effective methods for pesticide waste treatment and environmental remediation (Pignatello & Sun, 1995).

Cooperative Motion in Azo Polymers

A study by Meng et al. (1996) on azo polymers found that cooperative motion of polar side groups in amorphous polymers led to enhanced photoinduced birefringence. This research has implications for the development of advanced optical storage materials (Meng et al., 1996).

Influence of Substitution in Amidines

Research by Oszczapowicz and Krawczyk (1989) on N1N1-dimethylamidines revealed that the sensitivity of the amidine group to substitution at the imino nitrogen atom is influenced by the substituent in the phenyl ring. This study contributes to the understanding of chemical sensitivity and reactivity (Oszczapowicz & Krawczyk, 1989).

Bimetallic Nickel Complexes in Polymerization

Pelletier et al. (2008) synthesized both symmetrical and unsymmetrical bimetallic nickel complexes, which showed activity in ethylene polymerization. This work opens avenues in the field of polymer synthesis and catalysis (Pelletier et al., 2008).

Reaction of N-Nitroso Compounds with Guanyl and Adenyl Moieties

Okazaki, Persmark, and Guengerich (1993) studied the reaction of N-nitroso compounds with DNA moieties, providing insights into DNA modification and potential applications in genetic research (Okazaki et al., 1993).

Spirooxazine Derivative as a Cyanide Sensor

Zhu et al. (2012) developed a spirooxazine derivative as a highly sensitive cyanide sensor. This research is significant for environmental monitoring and chemical detection (Zhu et al., 2012).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-23(2)16-9-5-14(6-10-16)18(24(3)4)13-21-19(26)20(27)22-15-7-11-17(12-8-15)25(28)29/h5-12,18H,13H2,1-4H3,(H,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJIOMQZBNOOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-diketo-1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2534277.png)

![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2534278.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2534281.png)

![1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide](/img/structure/B2534283.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid](/img/structure/B2534284.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2534289.png)

![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)